5-((Piperidin-4-yloxy)methyl)thiazole
CAS No.:
Cat. No.: VC17894790
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2OS |
|---|---|
| Molecular Weight | 198.29 g/mol |
| IUPAC Name | 5-(piperidin-4-yloxymethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)12-6-9-5-11-7-13-9/h5,7-8,10H,1-4,6H2 |
| Standard InChI Key | CEZPZGWRCXHPDY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OCC2=CN=CS2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
5-((Piperidin-4-yloxy)methyl)thiazole features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked via a methyleneoxy bridge to a piperidine ring, a six-membered amine heterocycle. The IUPAC name, 5-(piperidin-4-yloxymethyl)-1,3-thiazole, reflects this connectivity. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂OS |
| Molecular Weight | 198.29 g/mol |
| Canonical SMILES | C1CNCCC1OCC2=CN=CS2 |
| InChI Key | CEZPZGWRCXHPDY-UHFFFAOYSA-N |
| PubChem CID | 71636991 |
The SMILES string illustrates the piperidine ring (C1CNCCC1) connected via an ether-oxygen (O) and methylene group (CC) to the thiazole (C2=CN=CS2).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a nucleophilic substitution reaction between a thiazole derivative and a piperidine precursor. A typical procedure involves:
-
Activation: Treatment of 4-hydroxypiperidine with a base (e.g., NaH) to generate the piperidine oxide nucleophile.
-
Alkylation: Reaction with 5-(chloromethyl)thiazole in anhydrous DMF at 60–80°C for 12–24 hours.
-
Purification: Column chromatography using silica gel with ethyl acetate/hexane eluents.
This method yields ~60–70% purity, necessitating iterative recrystallization from ethanol/water mixtures to achieve >95% purity.
Industrial Manufacturing
Scale-up production employs continuous flow reactors to enhance reaction control and reduce waste. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 70°C |
| Residence Time | 30 minutes |
| Catalyst | K₂CO₃ (2 equiv) |
| Solvent | Acetonitrile |
This approach achieves 85% yield with <5% side products, primarily from thiazole ring decomposition.
Biological Activity and Mechanistic Insights
Mechanism of Action Hypotheses
Molecular docking studies propose two binding modes:
-
Thiazole-Centric Binding: The thiazole sulfur coordinates with Zn²⁺ ions in metalloenzyme active sites.
-
Piperidine-Mediated Interactions: The piperidine nitrogen forms salt bridges with aspartate residues in GPCRs .
These hypotheses require validation via X-ray crystallography or NMR spectroscopy.
Comparative Analysis with Related Derivatives
Structural Analogues
Comparing key derivatives highlights functional group influences:
| Compound | Structure Modification | Bioactivity |
|---|---|---|
| 5-((Piperidin-4-yloxy)methyl)thiazole | Parent compound | Kinase inhibition (predicted) |
| 2-Methyl-5-(Piperidin-4-Yloxy)Benzo[D]Thiazole | Benzothiazole fusion | AChE inhibition (IC₅₀ 0.8 µM) |
| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine | Pyrimidine-thiazole hybrid | Anticancer (Patent AU2016302384) |
The benzo[d]thiazole derivative’s enhanced planarity improves stacking interactions with aromatic enzyme residues, boosting potency .
Pharmacokinetic Considerations
Piperidine-containing compounds generally exhibit:
-
Half-Life: 2–4 hours in rodents due to hepatic CYP3A4 metabolism.
-
BBB Penetration: LogBB values of 0.3–0.7, suggesting moderate brain uptake.
Introducing methyl groups to the piperidine ring (e.g., 4-methylpiperidine analogs) extends half-life by 30% but reduces solubility .
Future Research Directions
Synthetic Optimization
-
Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
-
Enantioselective Synthesis: Develop asymmetric catalysis routes to isolate R/S enantiomers for chiral target studies.
Biological Evaluation
Priority investigations include:
-
High-Throughput Screening: Test against kinase libraries (e.g., EGFR, VEGFR).
-
ADMET Profiling: Assess CYP inhibition, hERG liability, and plasma protein binding.
Industrial Applications
-
Continuous Manufacturing: Integrate in-line PAT (Process Analytical Technology) for real-time purity monitoring.
-
Co-crystal Engineering: Improve solubility via co-crystals with succinic acid or nicotinamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume